molecular formula C3H6Br2 B121459 1,3-Dibromopropane CAS No. 109-64-8

1,3-Dibromopropane

Cat. No.: B121459
CAS No.: 109-64-8
M. Wt: 201.89 g/mol
InChI Key: VEFLKXRACNJHOV-UHFFFAOYSA-N
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Description

1,3-Dibromopropane is an organobromine compound with the molecular formula C3H6Br2. It is a colorless to slightly yellow liquid with a sweet odor. This compound is used in organic synthesis to form C3-bridged compounds through C-N coupling reactions.

Mechanism of Action

Target of Action

1,3-Dibromopropane is an organobromine compound . It primarily targets carbon-based compounds in organic synthesis, particularly those that can undergo C-N coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as reduction . This process is catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode . The reduction of this compound results in the formation of cyclopropane and propylene .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the transformation of carbon-based compounds. Specifically, it is used in organic synthesis to form C3-bridged compounds such as through C-N coupling reactions .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. A study conducted in 1981 examined the metabolism of this compound in rats . The compound was found to react with glutathione (GSH) after administration, leading to the formation of 1-bromo-3-propyl-S-glutathione . This metabolite was then excreted in the urine .

Result of Action

The reduction of this compound results in the formation of cyclopropane and propylene . Cyclopropane is a cyclic organic compound that has various applications in organic synthesis. Propylene, on the other hand, is a colorless gas that is used as a fuel and a building block in the petrochemical industry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances in the reaction mixture. Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pressure . It’s important to note that this compound is a flammable liquid and should be handled with care .

Preparation Methods

1,3-Dibromopropane can be prepared via several synthetic routes:

In industrial production, this compound is typically synthesized by adding concentrated sulfuric acid to a mixture of hydrogen bromide and 1,3-propanediol. The mixture is then refluxed for several hours, followed by distillation to obtain the product .

Chemical Reactions Analysis

1,3-Dibromopropane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include ammonia for nucleophilic substitution and nickel (I) salen for reduction. Major products formed from these reactions include propylamine, cyclopropane, and propylene .

Scientific Research Applications

1,3-Dibromopropane has several scientific research applications:

Properties

IUPAC Name

1,3-dibromopropane
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InChI

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2
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InChI Key

VEFLKXRACNJHOV-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)CBr
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Molecular Formula

C3H6Br2
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DSSTOX Substance ID

DTXSID1021902
Record name 1,3-Dibromopropane
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Molecular Weight

201.89 g/mol
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Physical Description

Colorless liquid with a sweet odor; [HSDB]
Record name 1,3-Dibromopropane
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Boiling Point

167 °C
Record name 1,3-DIBROMOPROPANE
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Flash Point

Flash point: -34.4 °C
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Solubility

1.68 g/L in water at 30 °C. Soluble in alcohol and ether, In water, 1,700 mg/L at 25 °C
Record name 1,3-DIBROMOPROPANE
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Density

1.9712 g/cu cm at 15 °C
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Vapor Pressure

1.36 [mmHg], 1.36 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

109-64-8, 286013-06-7
Record name 1,3-Dibromopropane
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Melting Point

-36 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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